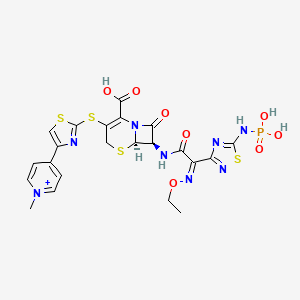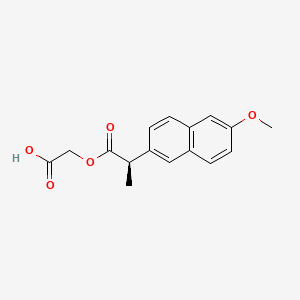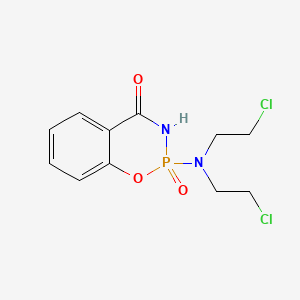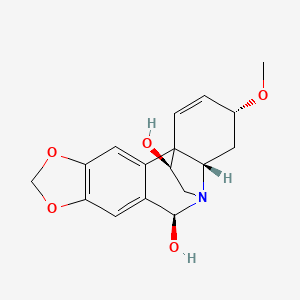
Crinamine, 6-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crinamine, 6-hydroxy- is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Crinum. This compound is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of Crinamine, 6-hydroxy- includes a 5,10b-ethanophenanthridine skeleton, which is a characteristic feature of many Amaryllidaceae alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Crinamine, 6-hydroxy- typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the 5,10b-ethanophenanthridine core through a Pictet-Spengler reaction, followed by various oxidation and reduction steps to introduce the hydroxyl group at the 6-position . Specific reaction conditions often involve the use of strong acids or bases, oxidizing agents like selenium dioxide, and reducing agents such as lithium aluminium hydride .
Industrial Production Methods
Industrial production of Crinamine, 6-hydroxy- is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of plant cell cultures, are being explored to produce this compound more efficiently. These methods involve the cultivation of Crinum species in controlled environments to enhance the yield of Crinamine, 6-hydroxy- and other related alkaloids .
化学反应分析
Types of Reactions
Crinamine, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds within the molecule to single bonds, altering its biological activity.
Substitution: The aromatic rings in Crinamine, 6-hydroxy- can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Crinamine, 6-hydroxy-, each with potentially different biological activities .
科学研究应用
Chemistry: Used as a model compound for studying the synthesis and reactivity of Amaryllidaceae alkaloids.
Medicine: Demonstrated significant anticancer activity by inducing apoptosis in cancer cells, inhibiting cell proliferation, migration, and angiogenesis.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用机制
The mechanism of action of Crinamine, 6-hydroxy- involves several molecular targets and pathways:
Apoptosis Induction: Crinamine, 6-hydroxy- induces apoptosis in cancer cells by downregulating cancer-related genes such as AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.
Anti-Angiogenic Activity: Inhibits the secretion of vascular endothelial growth factor A (VEGF-A) in cancer cells, reducing blood vessel development.
Inhibition of Cell Migration: Suppresses the expression of positive regulators of epithelial-mesenchymal transition, such as SNAI1 and VIM.
相似化合物的比较
Crinamine, 6-hydroxy- is part of a larger group of Amaryllidaceae alkaloids, which include:
Haemanthamine: Similar structure but lacks the hydroxyl group at the 6-position.
Haemanthidine: Another related compound with a similar core structure but different functional groups.
Galanthamine: A well-known alkaloid used in the treatment of Alzheimer’s disease.
The uniqueness of Crinamine, 6-hydroxy- lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
545-66-4 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC 名称 |
(11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14-,15+,16-,17?/m0/s1 |
InChI 键 |
ZSTPNQLNQBRLQF-WPAVILSMSA-N |
手性 SMILES |
CO[C@@H]1C[C@H]2C3(C=C1)[C@@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O |
规范 SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


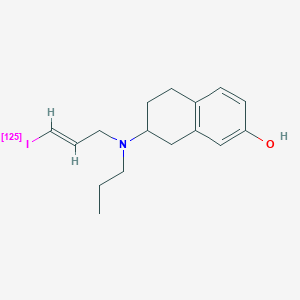
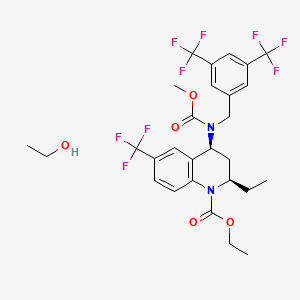
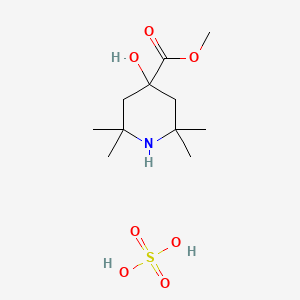
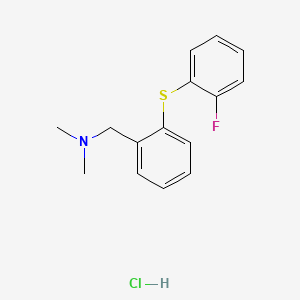
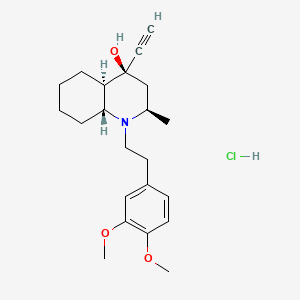
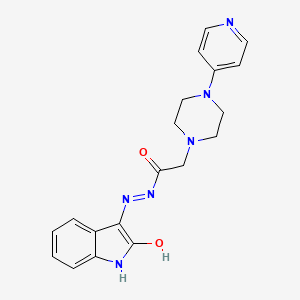
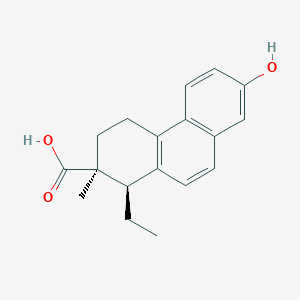

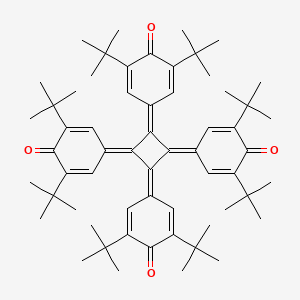

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
